molecular formula C10H14N2O4S B14131475 2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate

2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate

Cat. No.: B14131475
M. Wt: 258.30 g/mol
InChI Key: MPYWJBQIEJDOEW-UHFFFAOYSA-N
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Description

Methyl 2-Boc-aminothiazole-4-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Boc-aminothiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

2-aminothiazole+Boc-ClMethyl 2-Boc-aminothiazole-4-carboxylate\text{2-aminothiazole} + \text{Boc-Cl} \rightarrow \text{Methyl 2-Boc-aminothiazole-4-carboxylate} 2-aminothiazole+Boc-Cl→Methyl 2-Boc-aminothiazole-4-carboxylate

Industrial Production Methods

On an industrial scale, the production of Methyl 2-Boc-aminothiazole-4-carboxylate can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Boc-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the thiazole ring.

    Coupling: Palladium catalysts are often employed in coupling reactions involving Methyl 2-Boc-aminothiazole-4-carboxylate.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which can be further functionalized for use in medicinal chemistry and material science.

Scientific Research Applications

Methyl 2-Boc-aminothiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-Boc-aminothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-4-carboxylate: Lacks the Boc protecting group, making it more reactive but less stable.

    Methyl 2-amino-5-benzylthiazole-4-carboxylate: Contains a benzyl group, which can enhance its biological activity.

    Ethyl 2-aminothiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 2-Boc-aminothiazole-4-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)7-12-5(6(11)17-7)8(13)15-4/h11H2,1-4H3

InChI Key

MPYWJBQIEJDOEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)OC

Origin of Product

United States

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